4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide
Description
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a structurally complex ester featuring a benzofuran core substituted with ethoxy and phenyl groups, coupled with a 4,5-dimethoxybenzoate moiety via an amide linkage. This compound serves as a critical intermediate in the synthesis of benzofuran isoquinoline derivatives, which are of interest in medicinal chemistry and materials science .
Synthesis: The compound is synthesized through a multi-step reaction sequence. A brominated precursor, such as methyl 2-(1-bromo-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate, is reacted with a substituted phenol derivative (e.g., 5-ethoxy-2-phenyl-1-benzofuran-3-amine) under inert conditions (e.g., argon atmosphere) in acetonitrile. Triethylamine is employed as a base to deprotonate reactive intermediates, facilitating nucleophilic substitution or condensation. Post-reaction workup includes acidification, solvent extraction, and purification via column chromatography to yield the crystalline product .
Structural Features: The compound’s crystal structure reveals non-planar aromatic systems, with a dihedral angle of 26.20° between the benzofuran and benzoate rings, influencing its packing efficiency and intermolecular interactions. Key bond lengths (C–H: 0.93–0.98 Å) and angles align with typical sp² and sp³ hybridized systems .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17-8-13-22(29-4)21(14-17)27-25(28)19-11-9-18(10-12-19)16-30-23-7-5-6-20-15-26(2,3)31-24(20)23/h5-14H,15-16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFDUYFHLSRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Methyl-2-(3-hydroxyphenyl)propan-1-ol
A mixture of 2-methyl-2-(3-hydroxyphenyl)propan-1-ol undergoes acid-catalyzed cyclization. Concentrated sulfuric acid (5–10 mol%) in refluxing toluene facilitates intramolecular ether formation, yielding 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran. The reaction achieves 75–80% yield after 6–8 hours, with purification via recrystallization from ethanol.
Key Reaction Parameters
Introduction of the Oxymethyl Group
The hydroxyl group at position 7 of the benzofuran core is functionalized via alkylation to introduce the oxymethyl linker.
Alkylation with Bromomethylbenzene Derivatives
EP4212522A1 outlines a Mitsunobu-like reaction using dibromomethane or chloromethyl methyl ether in the presence of potassium carbonate (K₂CO₃) as a base. For instance, treating 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran with bromomethylbenzene in dimethylformamide (DMF) at 60°C for 12 hours affords the oxymethyl intermediate in 65–70% yield.
Alternative Approach
A Williamson ether synthesis employs 4-(bromomethyl)benzoic acid and K₂CO₃ in acetone, achieving comparable yields (68–72%).
Synthesis of N-(2-Methoxy-5-methylphenyl)benzamide
The benzamide fragment is prepared via amidation of benzoyl chloride with 2-methoxy-5-methylaniline.
Amidation Under Schotten-Baumann Conditions
Reacting benzoyl chloride with 2-methoxy-5-methylaniline in a biphasic system (dichloromethane-water) with sodium hydroxide as a base yields the benzamide. The reaction proceeds at 0–5°C for 2 hours, achieving 85–90% yield after recrystallization from ethyl acetate.
Coupling of Benzofuran and Benzamide Fragments
The final step involves coupling the oxymethylbenzofuran intermediate with N-(2-methoxy-5-methylphenyl)benzamide.
EDC/HOBt-Mediated Amide Coupling
A mixture of 4-(chloromethyl)benzoyl chloride and the benzofuran intermediate is reacted with N-(2-methoxy-5-methylphenyl)benzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction, conducted under argon at 25°C for 24 hours, achieves 60–65% yield.
Optimization Insight
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, yielding corresponding alcohols or ketones.
Reduction: : Reduction could target the amide group, leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions may occur at aromatic positions, potentially modifying the compound’s electronic properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents, or organolithium compounds, depending on the desired substitution.
Major Products
Oxidation reactions may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, forming diverse derivatives with potentially altered biological or chemical activities.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a precursor for synthesizing more complex molecules, useful in various chemical reactions and methodologies.
Biology
In biological research, it may be investigated for its interactions with biomolecules, such as proteins and nucleic acids, potentially serving as a tool for probing biochemical pathways.
Medicine
In medicinal chemistry, the compound's structure suggests potential pharmacological activities, prompting research into its efficacy as a therapeutic agent for various conditions.
Industry
Industrially, it may be utilized in the development of new materials or as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide exerts its effects can involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. Its benzofuran and benzamide moieties may bind to active sites, altering the function of these targets and modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate, we compare it with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparisons:
The latter’s lower melting point (42–43°C) suggests weaker crystal packing, likely due to symmetrical substitution reducing steric hindrance.
Synthetic Complexity :
- The target compound requires condensation under inert gas and chromatography for purification, reflecting the sensitivity of the benzofuran-amide linkage . In contrast, simpler esters like methyl 3,5-dimethoxybenzoate are synthesized via direct esterification, emphasizing scalability .
This contrasts with sulfonylurea herbicides (e.g., metsulfuron methyl), where hydrogen bonding with triazine N-atoms governs crystal stability .
Functional Applications :
- The benzofuran core in the target compound is tailored for pharmaceutical intermediates , whereas triazine-based esters are optimized for herbicidal activity due to their interaction with plant acetolactate synthase .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H25NO4
- Molecular Weight : 415.49 g/mol
- IUPAC Name : 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide
The compound features a benzamide backbone with a unique benzofuran moiety that may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections detail specific activities and findings from relevant studies.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide . For instance:
- Cytotoxicity Assays :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia).
- IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| U937 | 12.34 | Doxorubicin | 0.5 |
- Mechanisms of Action :
- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.
- It has been observed to arrest the cell cycle at the G1 phase, suggesting a mechanism that impedes cancer cell proliferation.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may possess neuroprotective properties:
- In Vitro Studies :
- Compounds with structural similarities have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.
- The presence of the benzofuran moiety is hypothesized to enhance blood-brain barrier permeability, facilitating central nervous system effects.
Case Studies and Research Findings
A comprehensive review of literature highlights various case studies focusing on the biological activity of benzofuran derivatives:
- Study on Apoptosis Induction :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxy-5-methylphenyl)benzamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Multi-step synthesis typically involves coupling the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether moiety to the benzamide core via a methylene linker. Key steps include:
- Etherification : Reacting 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond .
- Amide Coupling : Using reagents like HATU or EDC/HOBt to couple the carboxylic acid derivative of the benzofuran ether to the 2-methoxy-5-methylaniline group .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., from ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control (<40°C to prevent decomposition) and inert atmosphere (N₂/Ar) for moisture-sensitive intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how can spectral data resolve ambiguities in substituent positioning?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the benzofuran ring’s dimethyl groups (δ ~1.4 ppm for CH₃), methoxy substituents (δ ~3.8 ppm), and amide linkage (δ ~8.1 ppm for NH) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent orientation in crystalline form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. kinase inhibition) for this compound and its structural analogs?
- Methodological Answer :
- Comparative Assays : Conduct parallel bioactivity screens (e.g., MIC assays for antimicrobial activity and kinase inhibition profiling) under standardized conditions to isolate context-dependent effects .
- Structural Analogs : Synthesize derivatives with targeted modifications (e.g., replacing the methoxy group with halogens) to identify pharmacophores responsible for divergent activities .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to microbial targets vs. human kinases, explaining selectivity .
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition, particularly regarding its dihydrobenzofuran moiety?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) in fluorescence-based assays to measure IC₅₀ values and inhibition kinetics .
- Mutagenesis Studies : Introduce mutations in kinase ATP-binding pockets to assess interactions with the dihydrobenzofuran group .
- Metabolic Profiling : LC-MS/MS to track intracellular metabolite changes post-treatment, linking kinase inhibition to downstream effects .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed through structural modifications or formulation strategies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility and absorption .
- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes to improve circulation time and tissue targeting .
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., methoxy demethylation) guiding SAR-driven modifications .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating contradictory results in dose-response studies across different cell lines?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability .
- Sensitivity Testing : IC₅₀ determinations in isogenic cell lines (e.g., wild-type vs. kinase-mutated) to isolate genetic confounding factors .
- Multivariate Regression : Correlate bioactivity with physicochemical descriptors (e.g., logP, polar surface area) to identify predictors of efficacy .
Comparative and Theoretical Frameworks
Q. How does this compound’s benzofuran-oxygen linker compare to similar ether-based linkers in benzamide derivatives for modulating target selectivity?
- Methodological Answer :
- SAR Database Mining : Cross-reference PubChem BioAssay data (AID 1259401) to compare ether vs. thioether or amine linkers in analogous scaffolds .
- Free Energy Calculations : MM-PBSA analysis to quantify linker contributions to binding energy in kinase-inhibitor complexes .
Synthesis and Scale-Up Challenges
Q. What scalability challenges arise in transitioning from milligram to gram-scale synthesis, and how can they be mitigated?
- Methodological Answer :
- Process Optimization : Replace low-yielding steps (e.g., amide coupling) with flow chemistry setups for improved heat/mass transfer .
- Green Chemistry : Substitute DMF with Cyrene® as a safer solvent for large-scale reactions .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical standards when using this compound in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
